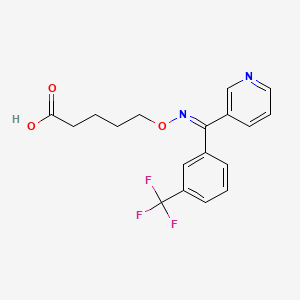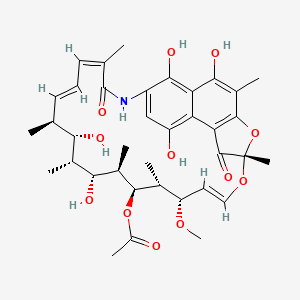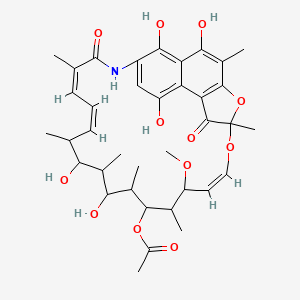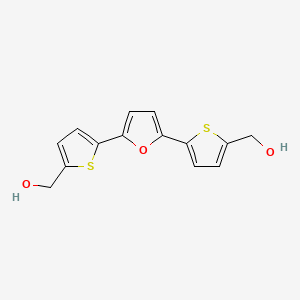
Rita
Overview
Description
Mechanism of Action
Target of Action
“Rita” is a small molecule that primarily targets the p53 protein . The p53 protein is a well-known tumor suppressor and a major regulator of cellular stress . In addition, “this compound” also targets the thioredoxin reductase 1 (TrxR1) enzyme , and it has been found to be effective against SETD2-deficient cancer cells .
Mode of Action
“this compound” binds to p53, preventing the p53-MDM2 interaction, and induces accumulation of p53 in solid tumors and leukemic cells . This binding is achieved through non-covalent interactions . The activation of p53 induced by “this compound” is mediated through modulation of multiple apoptotic regulatory proteins . Interestingly, “this compound” induces apoptosis in myeloma cells independently of p53 .
Biochemical Pathways
“this compound” affects multiple biochemical pathways. It activates the p53 apoptotic pathway through up-regulation of pro-apoptotic protein Noxa and down-regulation of anti-apoptotic protein Mcl-1 . Additionally, “this compound” induces the ER-stress response pathways, which may inhibit the proliferation or survival of multiple myeloma cells .
Result of Action
“this compound” induces a dose-dependent inhibition of survival and an increase in apoptosis of cells harboring wild-type p53 . It also causes an increase in the expression of p53 only in cells harboring wild-type p53 . Moreover, “this compound” has a strong antitumor effect in vivo .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the efficacy of “this compound” can be affected by the presence of other compounds. In one study, the combination of “this compound” with an MDM2 antagonist, nutlin, displayed a strong synergism on the killing of certain cells . .
Biochemical Analysis
Biochemical Properties
RITA interacts with RBP-J, a transcription factor that regulates the expression of Notch target genes . The interaction between this compound and RBP-J is critical for the repression of these genes .
Cellular Effects
The interaction between this compound and RBP-J has significant effects on cellular processes. By exporting RBP-J out of the nucleus, this compound down-regulates the expression of Notch target genes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with RBP-J. It binds to RBP-J similarly to the RAM (RBP-J-associated molecule) domain of Notch . This binding interaction leads to the export of RBP-J out of the nucleus and the subsequent down-regulation of Notch target gene expression .
Metabolic Pathways
This compound is involved in the Notch signaling pathway, interacting with the transcription factor RBP-J
Transport and Distribution
This compound has been shown to interact with RBP-J and export it out of the nucleus This suggests that this compound may play a role in the transport and distribution of RBP-J within cells
Subcellular Localization
This compound is known to interact with RBP-J in the nucleus of cells . After binding to RBP-J, this compound exports it out of the nucleus, affecting its subcellular localization
Preparation Methods
Synthetic Routes and Reaction Conditions
RITA is synthesized through a series of chemical reactions that involve the formation of DNA-DNA and DNA-protein cross-links. The synthetic route typically includes the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the reaction of specific precursors under controlled conditions to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the standards required for scientific research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
RITA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Substitution: This compound can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
RITA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study the interactions between small molecules and proteins, particularly the p53 protein.
Biology: The compound is employed in research to understand the mechanisms of apoptosis and cell cycle regulation.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment by reactivating p53 and inducing tumor cell apoptosis. .
Comparison with Similar Compounds
RITA is unique in its ability to reactivate both wild-type and mutated p53 proteins, making it distinct from other compounds that target the p53 pathway. Similar compounds include:
PRIMA-1: A compound that restores the function of mutant p53, but with a different mechanism of action compared to this compound.
This compound’s ability to induce apoptosis independently of p53 status in certain cancer cells sets it apart from these similar compounds, highlighting its potential as a versatile anticancer agent .
Properties
IUPAC Name |
[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENBFUSKMWCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327405 | |
| Record name | RITA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213261-59-7 | |
| Record name | 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213261-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RITA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of RITA?
A1: this compound primarily targets the p53 tumor suppressor protein. []
Q2: How does this compound interact with p53?
A2: this compound binds to p53 and disrupts its interaction with the human double minute 2 (HDM2) E3 ubiquitin ligase. [, , , ] This inhibition of HDM2-mediated ubiquitination and degradation leads to the stabilization and accumulation of p53. [, ]
Q3: What are the downstream effects of this compound-mediated p53 activation?
A3: this compound-mediated p53 activation triggers a cascade of downstream effects, including:
- Cell cycle arrest: this compound induces cell cycle arrest primarily at the G0/G1 phase by upregulating p53 target genes such as p21. [, ]
- Apoptosis: this compound promotes apoptosis (programmed cell death) through the induction of pro-apoptotic p53 target genes such as PUMA, NOXA, and BAX. [, , ]
- Inhibition of oncogenes: Activated p53 by this compound can suppress the expression of key oncogenes like N-Myc, Aurora kinase, Mcl-1, Bcl-2, Wip-1, MDM2, and MDMX. []
- Inhibition of angiogenesis: this compound has been shown to inhibit angiogenesis (formation of new blood vessels) through p53-dependent suppression of Hypoxia-inducible factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). []
- Senescence: this compound has been observed to induce senescence (irreversible cell cycle arrest) in some cancer cell lines. This effect appears to be partially p53-independent and may involve activation of the DNA damage response and inhibition of SIRT1. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H10O3S2, and its molecular weight is 266.35 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not include detailed spectroscopic data for this compound, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used for its characterization.
Q6: How do structural modifications of this compound affect its activity?
A6: Research suggests that modifications to the tricyclic core structure of this compound, particularly the introduction of α-heteroaryl substituents like furan and thiophene, can significantly impact its antiproliferative activity and selectivity towards cancer cells with wild-type p53. []
Q7: What is the evidence of this compound's efficacy in preclinical studies?
A7: this compound has demonstrated promising anti-cancer activity in various preclinical studies:
- In vitro: this compound effectively inhibits the growth of several cancer cell lines with wild-type p53, including colon cancer, osteosarcoma, fibrosarcoma, multiple myeloma, mantle cell lymphoma, neuroblastoma, and head and neck cancer cells. [, , , , ]
- In vivo: this compound exhibits significant anti-tumor effects in animal models, effectively suppressing the growth of human tumor xenografts in mice. [, ]
Q8: Has this compound been tested in clinical trials?
A8: The provided research papers do not mention any completed or ongoing clinical trials for this compound.
Q9: Are there known mechanisms of resistance to this compound?
A9: Research suggests that mutations in the p53 DNA binding and dimerization domains can confer resistance to this compound in lymphoid models. [] This highlights the importance of assessing p53 mutational status when considering this compound as a potential therapeutic agent.
Q10: Does this compound exhibit cross-resistance with other anti-cancer agents?
A10: While this compound shows cross-resistance with other HDM2 inhibitors like Nutlin and MI-63, it retains efficacy in cells resistant to conventional chemotherapeutic agents such as bortezomib, doxorubicin, cisplatin, and melphalan. [] This suggests that this compound may be a valuable therapeutic option for patients who develop resistance to these conventional therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


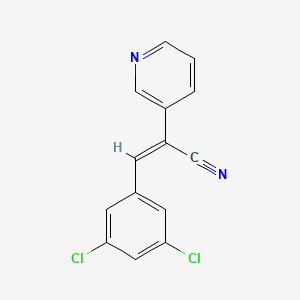
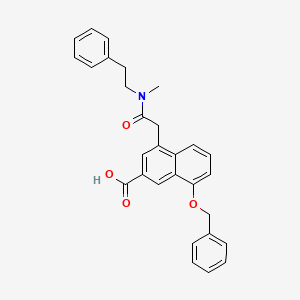
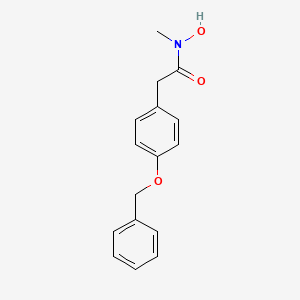
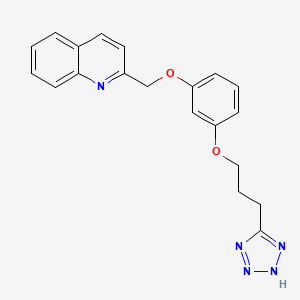

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)
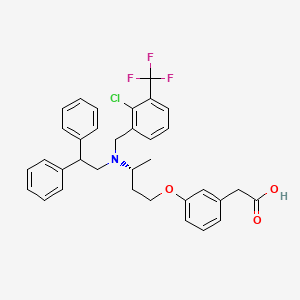
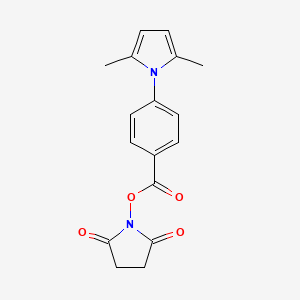
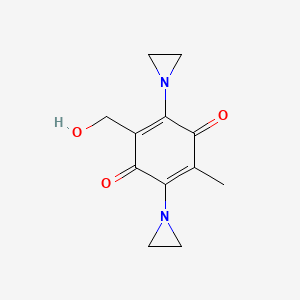
![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)

